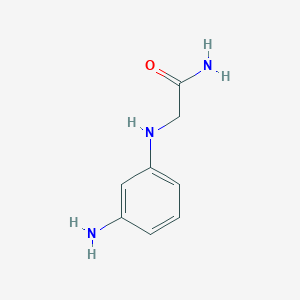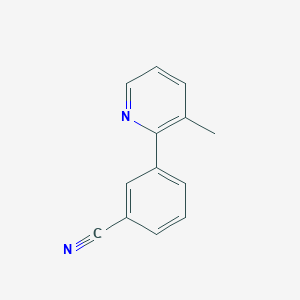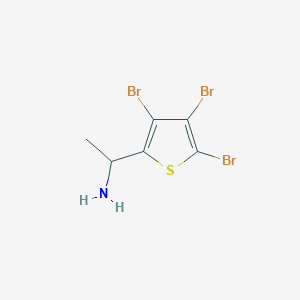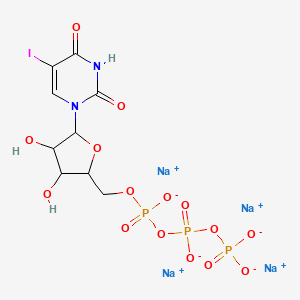![molecular formula C8H9ClO B12070917 (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride CAS No. 98973-73-0](/img/structure/B12070917.png)
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R,6R)-3-methylbicyclo[310]hex-3-ene-6-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.
Chlorination: The ketone is subjected to chlorination using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Cyclization: The chlorinated intermediate undergoes cyclization under specific conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemical products.
Mécanisme D'action
The mechanism of action of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride involves its reactivity with various biological molecules. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in drug development and as a biological probe.
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: A widely used chemical intermediate with a similar carbonyl functionality.
Acetylacetone: Another compound with a carbonyl group that undergoes similar types of reactions.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness:
Structural Complexity: The bicyclic structure of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride provides unique reactivity compared to simpler compounds.
Reactivity: The presence of the carbonyl chloride group offers distinct reactivity patterns, making it valuable in specific synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
98973-73-0 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-2-ene-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-4-2-5-6(3-4)7(5)8(9)10/h2,5-7H,3H2,1H3/t5-,6+,7-/m0/s1 |
Clé InChI |
MKFVRCBLWIBNLD-XVMARJQXSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@H](C1)[C@H]2C(=O)Cl |
SMILES canonique |
CC1=CC2C(C1)C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)
